molecular formula C9H13Cl2NO B1458465 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride CAS No. 1795398-75-2

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride

Cat. No. B1458465
M. Wt: 222.11 g/mol
InChI Key: HWIQWXLBHJSFFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is C9H13Cl2NO. The InChI code is 1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride is a powder . It has a molecular weight of 222.11 g/mol. The storage temperature is room temperature .

Scientific Research Applications

Catalytic Applications

A notable application of structurally related compounds is in catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The detailed investigation into its reaction mechanism highlights its efficiency and potential in facilitating various organic transformations (Liu, Ma, Liu, & Wang, 2014).

Metal Complexation and Molecular Structures

The lithium and sodium phenolates derived from compounds closely related to 2-Chloro-4-[(dimethylamino)methyl]phenol have been synthesized and characterized, with their molecular structures determined by X-ray diffraction. These studies provide insights into the coordination chemistry and potential applications of these phenolates in materials science and catalysis (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).

Fluoroionophores and Metal Recognition

Research into diamine-salicylaldehyde (DS) derivatives, closely related to the chemical structure of interest, has led to the development of fluoroionophores capable of specific metal chelation. These studies are crucial for understanding metal recognition mechanisms and developing sensors and diagnostic tools (Hong, Lin, Hsieh, & Chang, 2012).

Schiff Base Ligands and Metal Complexes

Schiff base ligands derived from similar compounds have been synthesized, leading to metal(II) complexes with potential applications in DNA interaction studies and as anticancer agents. The research underscores the significance of these complexes in medicinal chemistry and their potential therapeutic applications (Rani, Kesavan, Haseena, Varatharaj, Rajesh, & Rajagopal, 2020).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4-[(dimethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11(2)6-7-3-4-9(12)8(10)5-7;/h3-5,12H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIQWXLBHJSFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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